3-Methoxy-1-benzofuran-2-carbaldehyde
Description
3-Methoxy-1-benzofuran-2-carbaldehyde is a heterocyclic aromatic compound featuring a benzofuran core substituted with a methoxy group at the 3-position and a formyl (aldehyde) group at the 2-position. This compound is of interest in organic synthesis and pharmaceutical research due to its structural versatility. The methoxy and aldehyde substituents influence reactivity, solubility, and stability, making this compound a valuable intermediate in medicinal chemistry.
Properties
CAS No. |
33562-10-6 |
|---|---|
Molecular Formula |
C10H8O3 |
Molecular Weight |
176.17 g/mol |
IUPAC Name |
3-methoxy-1-benzofuran-2-carbaldehyde |
InChI |
InChI=1S/C10H8O3/c1-12-10-7-4-2-3-5-8(7)13-9(10)6-11/h2-6H,1H3 |
InChI Key |
CGLVLAFVRYUDBY-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(OC2=CC=CC=C21)C=O |
Origin of Product |
United States |
Preparation Methods
Methoxylation to this compound
- Concept : The aldehyde intermediate undergoes nucleophilic substitution or methylation to introduce the methoxy group at the 3-position, converting the formylated benzofuranone to this compound.
- Typical Reagents : Methylating agents such as methyl iodide or dimethyl sulfate in the presence of a base (e.g., potassium carbonate) are commonly used for O-methylation.
- Notes : Specific conditions for this step are less detailed in the available patents but are standard in benzofuran chemistry.
Solvent-Free Synthesis via o-Hydroxyphenylacetic Acid Cyclization
Another advanced method involves the cyclization of o-hydroxyphenylacetic acid derivatives to form benzofuranone intermediates, followed by methoxylation.
Two-Step Synthesis Overview
Step 1: Dehydration Condensation
- o-Hydroxyphenylacetic acid is mixed with an aromatic hydrocarbon solvent (e.g., toluene, xylene, chlorobenzene) and a catalyst such as sulfuric acid or p-toluenesulfonic acid.
- The mixture is heated to reflux (around 125 °C) with azeotropic removal of water until no more water is distilled off.
- The reaction yields benzofuran-2(3H)-one after workup involving neutralization and drying.
Step 2: Methoxylation and Methylation
- To the benzofuranone solution, trimethyl orthoformate and acetic anhydride are added.
- The mixture is heated at 105–115 °C for about 12 hours, with methyl acetate being distilled off.
- After concentration and solvent recovery, methanol is added to induce crystallization.
- The product, 3-(α-methoxy)methylenebenzofuran-2(3H)-one, is isolated by filtration and drying.
-
- The process achieves yields greater than 90% based on o-hydroxyphenylacetic acid.
- Product purity exceeds 97% by mass.
-
- Solvent recovery is straightforward without high vacuum or temperature.
- The method reduces raw material consumption and simplifies purification.
| Parameter | Value/Condition |
|---|---|
| Catalyst | Sulfuric acid (5 mL per 170 mL solvent) |
| Solvent | Toluene (170 mL) |
| Temperature (Step 1) | 125 °C (reflux) |
| Reaction Time (Step 2) | 12 hours |
| Yield | >90% (based on o-hydroxyphenylacetic acid) |
| Purity | >97% (mass %) |
This method is described in patent WO2014071596A1 and is notable for its industrial scalability and efficiency.
Catalytic Synthetic Routes and Mechanistic Insights
Recent literature reviews on benzofuran synthesis highlight catalytic strategies that could be adapted for the synthesis of methoxy-substituted benzofuran aldehydes.
Lewis Acid and Brønsted Acid Catalysis
- Lewis acids (e.g., scandium triflate) and Brønsted acids (e.g., triflic acid, acetic acid) promote intramolecular cyclizations and annulations forming benzofuran rings.
- These methods allow mild reaction conditions and high selectivity.
- The use of eco-friendly solvents and deep eutectic solvents has been reported to stabilize intermediates and improve yields (70–91%).
- Such catalytic strategies may be employed for selective methoxylation and aldehyde installation on benzofuran scaffolds.
Summary Table of Preparation Methods
Chemical Reactions Analysis
Types of Reactions
3-Methoxy-1-benzofuran-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: 3-Methoxy-1-benzofuran-2-carboxylic acid.
Reduction: 3-Methoxy-1-benzofuran-2-methanol.
Substitution: Various substituted benzofuran derivatives depending on the nucleophile used.
Scientific Research Applications
3-Methoxy-1-benzofuran-2-carbaldehyde has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: It serves as a building block for the synthesis of biologically active molecules, including potential pharmaceuticals.
Medicine: Research has shown its potential in developing drugs with anti-tumor, antibacterial, and antiviral activities.
Mechanism of Action
The mechanism of action of 3-Methoxy-1-benzofuran-2-carbaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites in biological molecules, leading to the modulation of their activity. Additionally, the benzofuran ring can interact with various enzymes and receptors, influencing biochemical pathways and cellular processes .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs and Substituent Effects
(a) 3-Methyl-1-benzofuran-2-carbaldehyde (CAS 1199-07-1)
- Molecular Formula : C₁₀H₈O₂
- Molar Mass : 160.17 g/mol
- Storage conditions (under inert gas at 2–8°C) suggest sensitivity to oxidation or moisture .
(b) 3-Methyl-1-benzofuran-2-carbohydrazide
- Molecular Formula : C₁₀H₁₀N₂O₂
(c) 2'-Methoxy-[1,1'-biphenyl]-2-carbaldehyde (CAS 31825-29-3)
Physicochemical and Reactivity Comparisons
- Reactivity Notes: The aldehyde group in this compound facilitates nucleophilic additions (e.g., forming hydrazones or Schiff bases), critical in drug design. Methoxy-substituted benzofurans generally exhibit improved solubility in organic solvents compared to methyl analogs due to increased polarity .
Biological Activity
3-Methoxy-1-benzofuran-2-carbaldehyde is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, mechanisms of action, and various biological effects, supported by data tables and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is CHO. Its structure features a benzofuran ring with a methoxy group and an aldehyde functional group, which are crucial for its biological activity.
Synthesis
This compound can be synthesized through various methods, including:
- Wittig Reaction : A common approach where phosphonium salts react with carbonyl compounds.
- Oxidation Reactions : The aldehyde group can be oxidized to form carboxylic acids, which may enhance biological activity.
Anticancer Activity
Research indicates that this compound exhibits notable anticancer properties. It has been shown to induce apoptosis in cancer cell lines through the activation of intrinsic apoptotic pathways. The compound's mechanism involves:
- Caspase Activation : Leading to programmed cell death.
- Cell Cycle Arrest : Inhibiting proliferation in various cancer types, including breast and lung cancers .
Antimicrobial Properties
The compound also demonstrates antimicrobial activity against various pathogens. Studies have reported:
- Inhibition of Bacterial Growth : Effective against Gram-positive bacteria such as Staphylococcus aureus with Minimum Inhibitory Concentrations (MIC) as low as 3.90 μg/mL.
- Fungal Activity : Moderate activity against Candida albicans, indicating potential use in treating fungal infections .
The biological effects of this compound are attributed to its ability to interact with specific molecular targets:
- Enzyme Interaction : The aldehyde group can form covalent bonds with nucleophilic sites on enzymes, modulating their activity.
- Influence on Signaling Pathways : The compound affects pathways involved in oxidative stress responses and cell signaling, crucial for cellular homeostasis .
Table 1: Biological Activity Overview
| Activity Type | Effectiveness | Reference |
|---|---|---|
| Anticancer | Induces apoptosis | |
| Antimicrobial | MIC against S. aureus: 3.90 μg/mL | |
| Antifungal | Moderate activity against C. albicans |
Table 2: Synthesis Methods
| Synthesis Method | Description |
|---|---|
| Wittig Reaction | Reaction of phosphonium salts with carbonyls |
| Oxidation | Conversion of aldehyde to carboxylic acid |
Case Studies
- Apoptosis Induction in Cancer Cells : A study demonstrated that treatment with this compound led to significant apoptosis in MDA-MB-231 breast cancer cells, highlighting its potential as a therapeutic agent.
- Antimicrobial Efficacy : In vitro studies showed that the compound effectively inhibited the growth of MRSA strains, making it a candidate for further development in antibiotic therapies.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
